Fmoc-Ala-Pro-OH

Catalog No.
S3272113
CAS No.
186023-44-9
M.F
C23H24N2O5
M. Wt
408.454
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ala-Pro-OH

CAS Number

186023-44-9

Product Name

Fmoc-Ala-Pro-OH

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H24N2O5

Molecular Weight

408.454

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1

InChI Key

HLFCRSYTJCARCY-XOBRGWDASA-N

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Fmoc-Ala-Pro-OH is a derivative of the amino acids alanine and proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is essential in peptide chemistry as it provides a stable and easily removable protection for the amino group during synthesis. The presence of both alanine and proline imparts unique structural and functional properties to the peptides synthesized from it.

  • Fmoc-Ala-Pro-OH should be handled with care following general laboratory safety guidelines for working with chemicals [].
  • Specific safety data sheets (SDS) from suppliers should be consulted for detailed information on hazards, handling, and disposal.

Fmoc-Ala-Pro-OH, also known as Fmoc-L-alanine-L-proline, is a key building block used in Fmoc solid-phase peptide synthesis (SPPS) for scientific research. SPPS is a powerful technique for creating peptides, which are short chains of amino acids. These peptides play crucial roles in various biological processes and have potential applications in drug development .

Function of Fmoc-Ala-Pro-OH in SPPS

Fmoc-Ala-Pro-OH consists of three key components:

  • Fmoc protecting group (Fluorenylmethoxycarbonyl)

    This group shields the N-terminus (amino group) of the first amino acid (alanine) in the peptide chain. It can be selectively removed under basic conditions to expose the free amine for further chain elongation .

  • L-alanine

    This is the first amino acid unit incorporated into the peptide chain. The "L" denotes the stereochemistry of the molecule, which is crucial for proper protein folding and function.

  • L-proline

    This is the second amino acid unit. Proline introduces a rigid structure into the peptide chain due to its cyclic side chain, impacting the peptide's conformation and potential biological activity .

During SPPS, Fmoc-Ala-Pro-OH is attached to a solid support resin. The Fmoc group is then removed, allowing the free amine of alanine to react with the C-terminus (carboxyl group) of another incoming amino acid building block. This cycle of deprotection, coupling, and washing steps is repeated sequentially to build the desired peptide sequence.

Applications of Fmoc-Ala-Pro-OH containing Peptides

Peptides containing the Ala-Pro sequence, generated using Fmoc-Ala-Pro-OH, are being investigated for various research purposes:

  • Protein-protein interaction studies

    Ala-Pro motifs are found in protein-protein interaction domains. Studying peptides containing these motifs can help researchers understand how proteins interact with each other, which is crucial for many cellular processes .

  • Development of therapeutic agents

    Peptides with Ala-Pro sequences may have potential applications in developing new drugs. For example, some studies explore their use in inhibiting enzymes or modulating protein function .

  • Understanding protein folding

    The rigid structure introduced by proline can be used to probe protein folding mechanisms. By studying peptides with varying Ala-Pro content, researchers can gain insights into how amino acid sequences influence protein conformation .

Typical of amino acids and peptide synthesis:

  • Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) to form stable amide bonds .
  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further reactions or peptide elongation.

Fmoc-Ala-Pro-OH exhibits biological activities relevant to peptide biology. Proline residues are known to influence protein folding and stability due to their unique cyclic structure. The incorporation of Fmoc-Ala-Pro-OH into peptides may enhance their bioactivity by affecting their conformation and interaction with biological targets.

The synthesis of Fmoc-Ala-Pro-OH typically involves:

  • Fmoc Protection: Starting from alanine or proline, the amino group is protected using Fmoc chloride.
  • Coupling Reaction: The protected alanine is coupled with proline using standard peptide coupling techniques.
  • Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Fmoc-Ala-Pro-OH is widely used in:

  • Peptide Synthesis: As a building block for synthesizing peptides that require specific sequences involving alanine and proline.
  • Drug Development: In the design of peptidomimetics that can mimic natural peptides for therapeutic purposes.
  • Bioconjugation: As part of strategies to attach peptides to other biomolecules for research or therapeutic applications.

Studies on Fmoc-Ala-Pro-OH often focus on its interactions within peptides and proteins. The unique properties imparted by proline can affect how peptides fold and interact with receptors or enzymes. Research indicates that proline-rich peptides may have enhanced binding affinities due to their conformational flexibility .

Several compounds share similarities with Fmoc-Ala-Pro-OH, particularly those containing alanine and proline residues or other amino acid derivatives. Here are some notable comparisons:

Compound NameKey FeaturesUnique Aspects
Fmoc-Ala-OHContains only alanineSimpler structure; lacks proline's conformational effects
Fmoc-Pro-OHContains only prolineFocuses on cyclic structure effects
Fmoc-Gly-Pro-OHIncorporates glycine along with prolineGlycine's flexibility may alter peptide dynamics
Fmoc-b-Ala-Pro-OHBeta-alanine instead of standard alaninePotentially different folding properties

Fmoc-Ala-Pro-OH stands out due to its combination of alanine's hydrophobicity and proline's unique cyclic structure, which influences peptide conformation and stability.

XLogP3

3.1

Dates

Modify: 2023-08-19

Explore Compound Types